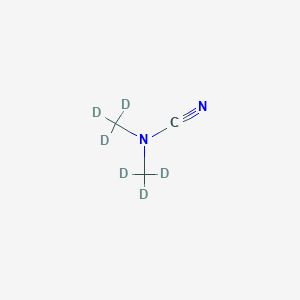
Trifluoroacetato de etilo
Descripción general
Descripción
Ethyl trifluoroacetate is a chemical compound belonging to the trifluoroacetate group. It is a colorless and odorless liquid with the chemical formula C4H5F3O2 and a molar mass of 142.08 g/mol . This compound is sparingly soluble in water but miscible with chloroform and methanol . It is widely used as an intermediate in organic synthesis, particularly for the preparation of organic fluorine compounds .
Aplicaciones Científicas De Investigación
Ethyl trifluoroacetate has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
Ethyl trifluoroacetate is primarily used as an intermediate in organic synthesis to prepare organic fluorine compounds . It is also used in the synthesis of various pharmaceutically active molecules and agricultural products . The trifluoroacetyl group of ethyl trifluoroacetate is widely used as an amine protecting group in organic synthesis .
Mode of Action
Ethyl trifluoroacetate can be used to synthesize cyclopentenones or furans containing a trifluoromethyl group from aromatic ynones . It can also be used in the selective trifluoroacetylation of anilines catalyzed by 4-dimethylaminopyridine . The trifluoroacetyl group of ethyl trifluoroacetate can be easily removed under mild conditions, making it a useful reagent in organic synthesis .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of various organic fluorine compounds and pharmaceutically active molecules .
Pharmacokinetics
It is known that ethyl trifluoroacetate is a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol . This suggests that the compound may have good bioavailability.
Result of Action
The result of ethyl trifluoroacetate’s action is the production of various organic fluorine compounds and pharmaceutically active molecules . It is also used in the preparation of trifluoroacetylated compounds .
Action Environment
The action of ethyl trifluoroacetate can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its reactivity and efficacy in organic synthesis . Furthermore, the stability of ethyl trifluoroacetate may be affected by factors such as temperature and pH .
Análisis Bioquímico
Biochemical Properties
Ethyl trifluoroacetate plays a significant role in biochemical reactions. It is used in the synthesis of various pharmaceutically active molecules and agricultural products . The trifluoroacetyl group of Ethyl trifluoroacetate is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .
Cellular Effects
It has been found that trifluoroacetate, a related compound, does not affect body weight gain, food consumption, hematology, and clinical chemistry, but results in increased liver weights and hepatocellular hypertrophy in rats .
Molecular Mechanism
It is known to be used as an intermediate in organic synthesis to prepare organic fluorine compounds
Temporal Effects in Laboratory Settings
It is known that the compound exists in the gas phase in two more conformal forms .
Dosage Effects in Animal Models
It has been found that trifluoroacetate, a related compound, has a very low potential to induce acute toxicity .
Metabolic Pathways
It is known to be used in the synthesis of various organic fluorine compounds
Transport and Distribution
It is known to be a highly water-soluble compound , which may influence its distribution within cells and tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl trifluoroacetate can be synthesized through several methods:
Reaction with 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine and ethanol: This reaction occurs in the presence of hydrochloric acid.
Reaction with trifluoroacetic acid or sodium trifluoroacetate and ethanol: This method involves the use of strong-acid cation exchange resin as a catalyst at temperatures between 40 to 50 degrees Celsius.
Industrial Production Methods: In industrial settings, ethyl trifluoroacetate is produced by continuously feeding trifluoroacetic acid and ethanol into a reaction kettle with a rectifying tower. Concentrated sulfuric acid or solid super-acid is used as a catalyst. The reaction mixture is heated to reflux, and the product is collected at the top of the rectifying tower after purification . This method achieves a reaction yield of up to 99% and product purity of 99.9% .
Análisis De Reacciones Químicas
Ethyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It is used in the selective trifluoroacetylation of anilines, catalyzed by 4-dimethylaminopyridine.
Metathesis Reactions: It participates in trifluoroacetic ester/ketone metathesis with alkyl aryl ketones to form trifluoromethyl ketones.
Electrosynthesis: It serves as a starting material in the two-step electrosynthesis of trifluoroacetyltrimethylsilane.
Common Reagents and Conditions:
Catalysts: 4-dimethylaminopyridine, strong-acid cation exchange resin
Solvents: Chloroform, methanol.
Conditions: Reflux, controlled temperature (40-50 degrees Celsius).
Major Products Formed:
Trifluoromethyl ketones: Formed via metathesis reactions.
Trifluoroacetylated compounds: Resulting from substitution reactions.
Comparación Con Compuestos Similares
Ethyl trifluoroacetate can be compared with other similar compounds, such as:
Methyl trifluoroacetate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl difluoroacetate: Contains two fluorine atoms instead of three.
Trifluoroacetic anhydride: A more reactive compound used for similar trifluoroacetylation reactions.
Uniqueness: Ethyl trifluoroacetate is unique due to its specific trifluoroacetyl group, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to act as an intermediate in the preparation of various fluorinated compounds makes it a valuable reagent in both research and industrial applications .
Propiedades
IUPAC Name |
ethyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSCVKRWJPWALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041959 | |
| Record name | Ethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl trifluoroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14212 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
196.0 [mmHg] | |
| Record name | Ethyl trifluoroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14212 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
383-63-1 | |
| Record name | Ethyl trifluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL TRIFLUOROACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6TZK6X11X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl trifluoroacetate?
A1: The molecular formula of ethyl trifluoroacetate is C4H5F3O2, and its molecular weight is 142.08 g/mol. []
Q2: What spectroscopic data is available for ethyl trifluoroacetate?
A2: Ethyl trifluoroacetate has been characterized using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy. These methods provide valuable information about its vibrational modes and conformational properties. Studies have identified two main conformers: anti–anti (Cs symmetry) and anti–gauche (C1 symmetry). [, ]
Q3: Can ethyl trifluoroacetate be used in catalytic reactions?
A4: While not a catalyst itself, ethyl trifluoroacetate serves as a useful reagent in various synthetic transformations. For example, it participates in three-component reactions with alkyl(aryl) isocyanides and dialkyl acetylenedicarboxylates to form functionalized dialkyl 5-[alkyl(aryl)imino]-2-ethoxy-2-(trifluoromethyl)-2,5-dihydrofuran-3,4-dicarboxylates. []
Q4: Are there specific applications of ethyl trifluoroacetate in organic synthesis?
A5: Ethyl trifluoroacetate acts as a versatile building block in organic synthesis. It can be used to introduce trifluoromethyl (CF3) groups into molecules, which is a valuable strategy in medicinal chemistry and materials science. [, , ]
Q5: Have computational methods been used to study ethyl trifluoroacetate?
A6: Yes, computational chemistry techniques, such as density functional theory (DFT) and ab initio calculations, have been employed to study the structure, vibrational frequencies, and conformational properties of ethyl trifluoroacetate. These calculations complement experimental findings and provide insights into its electronic structure. []
Q6: How do different levels of theory affect the accuracy of calculated properties for ethyl trifluoroacetate?
A7: The accuracy of computed properties for ethyl trifluoroacetate, like vibrational frequencies and conformational energies, increases with the level of theory employed. Higher levels of theory, such as MP2 and coupled-cluster methods, generally provide results in better agreement with experimental data compared to simpler DFT methods. [, , ]
Q7: Does modifying the structure of ethyl trifluoroacetate impact its reactivity?
A8: Yes, modifications to the ethyl trifluoroacetate structure can significantly influence its reactivity. For instance, substituting the ethyl group with different alkyl or aryl groups can alter the steric and electronic properties of the molecule, affecting its participation in reactions like Michael additions. [, , ]
Q8: What analytical methods are used to characterize ethyl trifluoroacetate?
A9: Common analytical techniques for characterizing ethyl trifluoroacetate include gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F), and mass spectrometry (MS). These methods provide information about purity, structure, and isotopic composition. [, , ]
Q9: What are the environmental concerns associated with ethyl trifluoroacetate?
A10: Ethyl trifluoroacetate, like other fluorinated compounds, can pose environmental risks. Its degradation in the atmosphere can lead to the formation of trifluoroacetic acid, a persistent and potentially harmful substance. Research focuses on understanding its atmospheric fate and developing strategies to mitigate its environmental impact. []
Q10: How is ethyl trifluoroacetate used in the study of kinetic isotope effects?
A11: Ethyl trifluoroacetate serves as a model compound in studies investigating kinetic isotope effects (KIEs). By comparing the rates of hydrolysis in H2O and D2O, researchers can gain insights into the reaction mechanism and the role of bond breaking and formation in the rate-determining step. []
Q11: How is ethyl trifluoroacetate used as a building block for pharmaceuticals?
A12: Ethyl trifluoroacetate plays a crucial role in synthesizing pharmaceutical intermediates and analogs. For instance, it is utilized in the preparation of celecoxib, a non-steroidal anti-inflammatory drug, and analogs of tetrahydrofolic acid, which have implications in cancer treatment. [, , ]
Q12: What is the role of ethyl trifluoroacetate in battery research?
A13: Ethyl trifluoroacetate has been explored as a co-solvent in lithium-ion battery electrolytes. Its inclusion in electrolyte formulations aims to enhance low-temperature performance and improve high-temperature resilience, potentially addressing safety concerns associated with conventional electrolyte flammability. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)

![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)
